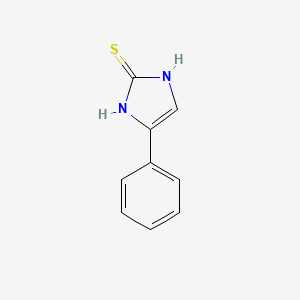

4-Phenyl-1H-imidazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45834. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLPDRTYOTMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218670 | |

| Record name | Imidazole-2-thiol, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6857-34-7 | |

| Record name | 2-Mercapto-4-phenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6857-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-2-thiol, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006857347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6857-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole-2-thiol, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-4-phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-2-THIOL, 4-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ6FZP2MLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Phenyl-1H-imidazole-2-thiol from Thiourea: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Phenyl-1H-imidazole-2-thiol from thiourea, tailored for researchers, scientists, and professionals in drug development. The document outlines the core chemical reaction, detailed experimental protocols, and quantitative data presented for comparative analysis.

Introduction

This compound and its derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. Their synthesis is a key area of interest for the development of new therapeutic agents. The most common and efficient method for synthesizing the this compound core involves the condensation reaction of a phenacyl halide or a related α-haloketone with thiourea. This guide will focus on the synthesis utilizing readily available starting materials.

Reaction Scheme & Mechanism

The fundamental reaction for the synthesis of this compound involves the cyclocondensation of an α-haloketone, such as 2-bromoacetophenone, with thiourea. The reaction proceeds through the formation of an intermediate which then cyclizes to form the imidazole ring.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. This protocol is a synthesized procedure based on common laboratory practices for this type of reaction.

Materials:

-

2-Aminoacetophenone hydrochloride

-

Potassium thiocyanate (KSCN)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminoacetophenone hydrochloride (0.01 mol), potassium thiocyanate (0.02 mol), and concentrated hydrochloric acid (5 mL).

-

Solvent Addition: Add 50 mL of ethanol to the flask.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.

-

Isolation of the Product: Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate of this compound will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any remaining impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and a closely related derivative, providing a basis for comparison.

| Compound | Starting Materials | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| This compound | 2-Bromoacetophenone, Thiourea | Ethanol | 3 | 85 | 269-274 |

| 4-(4'-Methoxyphenyl)-1H-imidazole-2(3H)-thione | 2-Chloro-4'-methoxyacetophenone, Thiourea | p-Toluenesulfonic acid / Water | 6 | 91[1][2] | 190-194[1][2] |

| 4-(3',4'-Dihydroxyphenyl)-1H-imidazole-2(3H)-thione | 2-Chloro-3',4'-dihydroxyacetophenone, Thiourea | Sulfuric acid / Water | 6 | 87[2] | 110-120[2] |

Characterization Data

The structure of the synthesized this compound is confirmed through various spectroscopic methods.

-

FT-IR (KBr) ν max (cm-1): The infrared spectrum shows characteristic absorption bands for N-H stretching around 3122-3450 cm-1 and C=S stretching in the region of 1629-1649 cm-1.[1]

-

¹H-NMR (DMSO-d₆, 500 MHz) δ ppm: The proton NMR spectrum typically shows multiplets for the aromatic protons of the phenyl ring between 7.0 and 8.0 ppm. The N-H protons of the imidazole ring appear as broad singlets at higher chemical shifts, generally above 8.0 ppm, and these peaks disappear upon D₂O exchange.[1]

-

¹³C-NMR (DMSO, 125MHz) δ ppm: The carbon NMR spectrum will show a characteristic peak for the thione carbon (C=S) around 170 ppm.[1][2]

Conclusion

The synthesis of this compound from thiourea and a suitable phenacyl derivative is a robust and high-yielding reaction. The choice of catalyst and solvent system can be optimized to improve yields and reaction times. The straightforward workup procedure makes this an attractive method for obtaining this important heterocyclic scaffold for further derivatization and biological evaluation. This guide provides a solid foundation for researchers to successfully synthesize and characterize this valuable compound.

References

Spectroscopic Characterization of 4-Phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Phenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the theoretical basis and practical application of key spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), in the structural elucidation and analysis of this target molecule.

Introduction

This compound (and its tautomer, 4-phenyl-1,3-dihydro-2H-imidazole-2-thione) is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds. The presence of the phenyl group and the thiol/thione functionality imparts specific physicochemical properties that are critical to its biological activity and potential as a drug candidate. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior.

This guide presents a compilation of expected spectroscopic data based on the analysis of structurally related compounds and general principles of spectroscopy. It also provides detailed experimental protocols for obtaining high-quality spectral data.

Thiol-Thione Tautomerism

A key structural feature of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques are instrumental in identifying the predominant tautomeric form in a given environment.

Caption: Thiol-thione tautomerism of the title compound.

Spectroscopic Data

The following sections summarize the expected quantitative data for this compound from various spectroscopic techniques. This data is compiled from literature on analogous compounds and theoretical predictions.

FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=C, C=N, and C=S or S-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretching | Imidazole ring |

| 3100 - 3000 | Aromatic C-H stretching | Phenyl group |

| ~2550 (weak) | S-H stretching (if thiol form is present) | Thiol |

| 1610 - 1580 | C=C stretching | Phenyl group |

| 1550 - 1450 | C=N and C=C stretching | Imidazole ring |

| 1250 - 1100 | C=S stretching (if thione form is predominant) | Thione |

| 770 - 730 | C-H out-of-plane bending | Monosubstituted phenyl |

| 700 - 680 | C-H out-of-plane bending | Monosubstituted phenyl |

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound typically show characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent.

| Solvent | Expected λmax (nm) | Transition Type |

| Ethanol/Methanol | ~250 - 270 | π → π |

| ~300 - 320 | n → π | |

| Dichloromethane | ~255 - 275 | π → π |

| ~305 - 325 | n → π |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The following chemical shifts are expected in a solvent like DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (broad) | singlet | 1H | N-H (imidazole) |

| ~7.8 - 7.2 | multiplet | 5H | Phenyl-H |

| ~7.0 | singlet | 1H | Imidazole C5-H |

| ~3.4 (broad, if present) | singlet | 1H | S-H (thiol) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 160 | C=S (thione) |

| ~145 - 140 | Imidazole C4 |

| ~135 - 130 | Phenyl C1 (ipso) |

| ~129 - 125 | Phenyl C2, C3, C4, C5, C6 |

| ~115 - 110 | Imidazole C5 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 176.24 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

| m/z | Interpretation |

| 176 | Molecular ion [M]⁺ |

| 143 | Loss of SH radical |

| 104 | Loss of HCN from the [M-SH]⁺ fragment |

| 77 | Phenyl cation [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in a suitable solvent.

Methodology:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted sample solution.

-

Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger spectral width (~220 ppm) and a greater number of scans will be required compared to the ¹H spectrum.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Record the mass spectrum, identifying the molecular ion peak and major fragment ions.

Experimental and Data Analysis Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.

Caption: General workflow for spectroscopic characterization.

Caption: Logical flow of spectroscopic data analysis.

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By combining the data from FT-IR, UV-Vis, NMR, and Mass Spectrometry, researchers can confidently confirm the identity, structure, and purity of this compound, which is essential for its further investigation and development in medicinal and materials science applications. The provided protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data.

Spectroscopic and Synthetic Insights into 4-Phenyl-1H-imidazole-2-thiol: A Technical Guide

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data and synthetic methodology for 4-Phenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The inherent tautomerism of this molecule presents unique challenges in its spectroscopic characterization, which will be addressed herein.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound is critically dependent on ¹H and ¹³C NMR spectroscopy. The dynamic equilibrium between the thiol and thione tautomers in solution can influence the observed chemical shifts and, in some cases, lead to peak broadening or the absence of certain signals, particularly in the ¹³C NMR spectrum.

¹H NMR Spectral Data

The proton NMR spectrum provides key information about the aromatic and imidazole ring protons. The labile protons, such as those attached to nitrogen and sulfur, can exhibit broad signals and their chemical shifts are often solvent-dependent.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole NH | ~13.00 | Singlet (broad) | Position can vary with solvent and concentration.[1] |

| Phenyl H (ortho) | 7.20 - 7.80 | Multiplet | |

| Phenyl H (meta) | 7.20 - 7.80 | Multiplet | |

| Phenyl H (para) | 7.20 - 7.80 | Multiplet | |

| Imidazole CH | 7.00 - 7.50 | Singlet | |

| Thiol SH | Not typically observed | - | Due to rapid exchange or existence as the thione tautomer. |

¹³C NMR Spectral Data

Obtaining a complete ¹³C NMR spectrum for this compound can be challenging due to the rapid tautomerization between the thiol and thione forms. This can lead to the broadening of signals for the imidazole ring carbons, and in some instances, these signals may not be readily observable.[2][3] The phenyl carbons are generally less affected.

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C=S (Thione) | ~160 - 170 | The presence of this signal confirms the thione tautomer. |

| Phenyl C (ipso) | ~130 - 135 | |

| Phenyl CH (ortho) | ~128 - 130 | |

| Phenyl CH (meta) | ~128 - 130 | |

| Phenyl CH (para) | ~125 - 128 | |

| Imidazole C4/C5 | ~115 - 135 | Signals can be broad or unobserved due to tautomerism.[2][3] |

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis and subsequent NMR analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of an α-haloketone with thiourea.

Materials:

-

2-bromoacetophenone (or 2-chloroacetophenone)

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Base (e.g., sodium hydroxide or potassium hydroxide) (optional, for neutralization)

Procedure:

-

Dissolve equimolar amounts of 2-bromoacetophenone and thiourea in ethanol.

-

Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. DMSO-d₆ is often a good choice for this class of compounds as it can help in observing labile N-H protons.

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Tautomerism in this compound

The imidazole-2-thiol core of the molecule can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In many cases, the thione form is the more stable and predominant tautomer in solution.[4] This equilibrium is the primary reason for the challenges encountered in the complete assignment of the ¹³C NMR spectrum.

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 4-Phenyl-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 4-Phenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. This document outlines the expected spectral data, detailed experimental protocols for its analysis, and visualizations of the analytical workflow and molecular fragmentation.

Introduction

This compound (C₉H₈N₂S), with a molecular weight of 176.24 g/mol , is a substituted imidazole containing a phenyl group and a thiol group.[1][2] Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental for the structural elucidation and characterization of this molecule. IR spectroscopy provides information about the functional groups present, while mass spectrometry reveals the molecular weight and fragmentation pattern, offering insights into the molecule's structure and stability.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its various functional groups. The spectrum is a composite of vibrations from the imidazole ring, the phenyl substituent, and the thiol group.

Data Presentation: IR Spectral Data

The expected IR absorption bands for this compound are summarized in the table below. These are based on the typical vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Medium, Broad | N-H stretching vibration of the imidazole ring |

| ~3100-3000 | Medium to Weak | Aromatic C-H stretching of the phenyl ring |

| ~2600-2550 | Weak | S-H stretching of the thiol group |

| ~1600-1580 | Medium to Strong | C=N stretching vibration within the imidazole ring |

| ~1500-1400 | Medium to Strong | C=C stretching vibrations of the aromatic phenyl ring |

| ~1300-1200 | Medium | C-N stretching vibrations |

| Below 1000 | Medium to Weak | Out-of-plane C-H bending of the phenyl ring |

Experimental Protocol: Infrared Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid compound like this compound is by using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[3][4]

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Measurement:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal to completely cover the crystal surface.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal and the press arm tip thoroughly.

An alternative method is the thin solid film technique, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate before analysis.[5]

Mass Spectrometry Analysis

Electron Impact (EI) mass spectrometry is a standard technique for the analysis of relatively small, volatile organic molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which is crucial for structural elucidation.

Data Presentation: Mass Spectrometry Data

The expected mass spectrum of this compound will show a molecular ion peak (M⁺˙) and several fragment ions. The predicted major ions are listed in the table below.

| m/z | Proposed Formula | Identity |

| 176 | [C₉H₈N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [C₉H₇N₂]⁺ | [M - SH]⁺ |

| 148 | [C₉H₈N₂]⁺˙ | [M - S]⁺˙ |

| 117 | [C₈H₅N]⁺˙ | [M - S - HCN]⁺˙ |

| 103 | [C₇H₅N]⁺˙ | [C₈H₅N - CH₂]⁺˙ or [C₆H₅-C≡N]⁺˙ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: Electron Impact Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an Electron Impact (EI) ion source. This is often coupled with a gas chromatograph (GC-MS) for sample introduction, or a direct insertion probe can be used for solid samples.

Sample Preparation and Analysis:

-

Sample Introduction: For a pure solid, a direct insertion probe is suitable. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Ionization: The sample is introduced into the ion source, which is heated to ensure vaporization (typically between 150-250°C).[6] The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[7]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the IR and Mass Spectrometry analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron impact is initiated by the formation of the molecular ion. Subsequent fragmentation can proceed through several pathways, including the loss of the thiol group, a sulfur atom, or rearrangements leading to smaller, stable ions.

References

- 1. Imidazole-2-thiol, 4-phenyl- | C9H8N2S | CID 1132611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IMIDAZOLE-2-THIOL, 4-PHENYL- [drugfuture.com]

- 3. webassign.net [webassign.net]

- 4. amherst.edu [amherst.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. researchgate.net [researchgate.net]

Tautomerism in 4-Phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the tautomeric properties of 4-Phenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this paper synthesizes information from computational studies and experimental findings on closely related imidazole and heterocyclic thione derivatives to present a comprehensive overview of its likely tautomeric behavior.

Introduction to Thione-Thiol Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of this compound, the principal tautomeric relationship is between the thione and thiol forms. This equilibrium involves the migration of a proton between a nitrogen atom of the imidazole ring and the exocyclic sulfur atom. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a carbon-sulfur single bond with the proton residing on the sulfur atom (S-H), creating a sulfhydryl group.

The position of this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, including polarity, lipophilicity, hydrogen bonding capability, and metal-coordinating ability. These differences can, in turn, influence the compound's biological activity, pharmacokinetic profile, and formulation characteristics.

The Tautomeric Equilibrium of this compound

The two primary tautomers of this compound are the thione form (4-phenyl-1,3-dihydro-2H-imidazole-2-thione) and the thiol form (this compound). Additionally, prototropy involving the imidazole ring nitrogens can lead to other tautomeric forms, though the thione-thiol equilibrium is generally the most studied for this class of compounds.

Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.

Quantitative Analysis of Tautomer Stability

The greater stability of the thione form is often attributed to the higher bond energy of the C=S double bond compared to the C=N double bond within the imidazole ring of the thiol tautomer, as well as favorable aromatic character and dipole interactions.

Table 1: Predicted Relative Stabilities of Thione vs. Thiol Tautomers (Based on Analogous Compounds)

| Tautomer | Gas Phase Stability | Polar Solvent Stability | Non-Polar Solvent Stability |

| Thione | More Stable | More Stable | More Stable |

| Thiol | Less Stable | Less Stable | Less Stable |

Note: This data is inferred from computational studies on similar heterocyclic thione systems and should be considered as a predictive model for this compound.

Experimental Protocols for Tautomerism Analysis

The investigation of thione-thiol tautomerism typically involves a combination of spectroscopic and computational methods. Below are detailed methodologies that can be applied to study this compound.

Synthesis of this compound

A common synthetic route to 4-substituted imidazole-2-thiols involves the condensation of an α-haloketone with thiourea.[3]

Protocol:

-

Reaction Setup: Dissolve 1 equivalent of 2-bromo-1-phenylethan-1-one (phenacyl bromide) and 1.2 equivalents of thiourea in a suitable solvent such as ethanol or a water/ethanol mixture.

-

Reaction Conditions: Heat the mixture under reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize the solution with a base (e.g., sodium bicarbonate solution) to induce precipitation.

-

Purification: Wash the crude product with water and a cold solvent (e.g., ethanol or diethyl ether). Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The thiol tautomer would exhibit a characteristic S-H proton signal, which is typically broad and may exchange with deuterium upon addition of D2O. The N-H protons of the thione form would also be present.

-

13C NMR: The most significant difference would be the chemical shift of the C2 carbon. In the thione form (C=S), this carbon is expected to be significantly deshielded and appear at a higher chemical shift compared to the C2 carbon in the thiol form (C-S).

-

-

Infrared (IR) Spectroscopy:

-

The thione tautomer will show a characteristic C=S stretching vibration.

-

The thiol tautomer will exhibit an S-H stretching band. The N-H stretching vibrations of the imidazole ring will be present in both forms but may differ slightly in position and shape.

-

-

UV-Vis Spectroscopy:

-

The two tautomers are expected to have different chromophores and thus different absorption spectra. The thione form (C=S) typically has a characteristic n→π* transition at a longer wavelength compared to the π→π* transitions of the thiol form.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers.

Protocol:

-

Structure Optimization: Build the 3D structures of both the thione and thiol tautomers of this compound.

-

Calculation Level: Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-311G**).[1]

-

Energy Calculation: Calculate the electronic energies, zero-point vibrational energies, and thermal corrections to obtain the Gibbs free energies of each tautomer. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.

-

Solvent Effects: To model the system in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

Potential Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, imidazole-based thiones are known to possess a range of biological activities, including antimicrobial, antifungal, and antioxidant properties.[4][5]

The tautomeric equilibrium is likely to be significant in the biological context. The thiol form, with its free sulfhydryl group, can act as a hydrogen bond donor and a metal ligand. The thione form has a different hydrogen bonding pattern and dipole moment. These differences can affect how the molecule interacts with biological targets such as enzymes and receptors.

One potential area of relevance is in antioxidant pathways. Imidazole-based thiones have been investigated for their ability to prevent Fe(II)-mediated oxidative damage.[6] The sulfur atom can be sacrificially oxidized, protecting biological macromolecules. The tautomeric form present could influence the kinetics and mechanism of this antioxidant activity.

Caption: Proposed experimental workflow for the synthesis and tautomeric analysis of this compound.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the equilibrium predominantly favoring the more stable thione form under typical conditions. This preference is supported by extensive theoretical studies on analogous heterocyclic systems. A comprehensive understanding of this tautomeric relationship is essential for researchers in drug discovery and materials science, as it directly impacts the molecule's physicochemical properties and its interactions in biological and chemical systems. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed investigation of this and related compounds. Further experimental studies are warranted to precisely quantify the tautomeric equilibrium and to explore its implications for the compound's biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. ccsenet.org [ccsenet.org]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. DFT modeling of the prevention of Fe(II)-mediated redox damage by imidazole-based thiones and selones - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Derivatives from 4-Phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile starting material, 4-Phenyl-1H-imidazole-2-thiol. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications as kinase inhibitors, and antimicrobial agents. This document outlines detailed experimental protocols for the synthesis of various derivatives, presents quantitative data in a structured format, and visualizes key synthetic pathways and biological signaling cascades.

Synthetic Pathways and Derivative Classes

This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds. The presence of a reactive thiol group and a replaceable N-H proton allows for diverse chemical modifications. Key derivative classes that have been synthesized from this core include S-alkylated derivatives, thiazoles, diazoles, pyrazoles, and 1,3,4-oxadiazoles.

The general synthetic workflow for the preparation and derivatization of this compound is depicted below.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of this compound.

Synthesis of S-Alkylated Derivatives

S-alkylation of the thiol group is a common first step in the derivatization of this compound.

Protocol:

-

To a solution of this compound (0.01 mol) in ethanol (20 mL), add a catalytic amount of triethylamine (TEA).

-

To this mixture, add the desired alkylating agent (e.g., benzyl chloride, chloroacetonitrile, chloroacetone, phenacyl bromide, or chloroacetamide) (0.01 mol).

-

Reflux the reaction mixture for a specified time (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure S-alkylated derivative.[1]

Synthesis of Thiazole Derivatives

Thiazole derivatives can be synthesized from this compound in a basic medium.[2][3]

Protocol:

-

In a round-bottom flask, dissolve 2-halo acetophenone derivatives (e.g., 2-bromoacetophenone) (1 mmol) and thiourea (1 mmol) in water.

-

Add a basic catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium hydroxide, or an ionic liquid.

-

Reflux the mixture for the required time, monitoring by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid if necessary.

-

The precipitated product is filtered, washed with water, and dried.

-

Purify the product by recrystallization.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be obtained through the cyclization of chalcones derived from S-alkylated this compound.

Protocol:

-

Chalcone Synthesis: Dissolve an S-alkylated derivative bearing an acetyl group (e.g., 1-[1-(4-Phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone) (0.01 mol) in ethanol (40 mL).

-

Add an appropriate aromatic aldehyde (0.01 mol) with constant stirring at room temperature.

-

Add 40% KOH solution dropwise while maintaining the temperature below 10°C.

-

Pyrazole Synthesis: To a solution of the synthesized chalcone (0.01 mol) in ethanol (30 mL), add hydrazine hydrate (0.01 mol).

-

Reflux the mixture for 8 hours.

-

After cooling, pour the reaction mixture over crushed ice to precipitate the pyrazole derivative.

-

Filter, wash, and recrystallize the product.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives can be prepared from the corresponding acid hydrazide of an S-substituted derivative.

Protocol:

-

Acid Hydrazide Formation: React an S-alkylated ester derivative (e.g., ethyl (4,5-diphenyl-1-(4-substituted phenyl)-1H-imidazol-2-ylthio)acetate) with hydrazine hydrate.[1]

-

Oxadiazole Ring Formation: The resulting acid hydrazide can be cyclized using various methods. A common method involves reacting the acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.

-

Alternatively, the acid hydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate, which upon treatment with an alkylating agent and subsequent cyclization yields the 1,3,4-oxadiazole.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for some of the synthesized derivatives.

Table 1: S-Alkylated Derivatives of this compound

| Compound ID | Alkylating Agent | Yield (%) | Melting Point (°C) | Reference |

| 1a | Benzyl chloride | 70 | 158-160 | [1] |

| 1b | Chloroacetonitrile | - | - | [1] |

| 1c | Chloroacetone | - | - | [1] |

| 1d | Phenacyl bromide | - | - | [1] |

| 1e | Chloroacetamide | - | - | [1] |

| 1f | Ethyl chloroacetate | - | - | [1] |

Table 2: Thiazole and Diazole Derivatives

| Compound ID | Derivative Type | Catalyst | Yield (%) | Melting Point (°C) | Reference |

| 2a | 5-(2′,4′-dichloro phenyl)-thiazole 2-amine | Ionic Liquid | 94 | 206-215 | [2] |

| 2b | 5-(2′,4′-dichloro phenyl)-thiazole 2-amine | Sodium Hydroxide | 84 | 210-215 | [2] |

| 3a | 4-(4′-methoxy phenyl)-1H-imidazole-2(3H)-thione | PTSA | 91 | 190-194 | [3] |

Table 3: Pyrazole Derivatives

| Compound ID | Chalcone Precursor | Yield (%) | Melting Point (°C) | Reference |

| 4a | From 4-methoxybenzaldehyde | - | 190-193 |

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising biological activities, particularly as inhibitors of Janus kinases (JAKs) and Aurora kinases, which are crucial in cell signaling pathways implicated in cancer and inflammatory diseases.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a key signaling cascade for a wide array of cytokines and growth factors.[5][6][7][8] Dysregulation of this pathway is linked to various cancers and autoimmune disorders. Some 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have been identified as potent inhibitors of JAK2 and JAK3.[9]

References

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. ccsenet.org [ccsenet.org]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-Phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1H-imidazole-2-thiol, also known by its tautomeric form 4-phenyl-1,3-dihydro-2H-imidazole-2-thione, is a heterocyclic compound belonging to the imidazole class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with general experimental protocols for its synthesis and characterization. Furthermore, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for its putative anticancer effects, based on related compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, values such as boiling point, pKa, and logP are not readily found in the literature for this specific compound and may require experimental determination or computational prediction.

| Property | Value | Source(s) |

| IUPAC Name | 4-phenyl-1,3-dihydroimidazole-2-thione | [2] |

| Synonyms | This compound, 2-Mercapto-4-phenylimidazole | [3] |

| Chemical Formula | C₉H₈N₂S | [2] |

| Molecular Weight | 176.24 g/mol | [2][3] |

| Melting Point | 269-274 °C (lit.), 218-220 °C (lit.), 300-304 °C (lit.) | [3] |

| Boiling Point | Data not available (likely decomposes) | |

| Solubility | >26.4 µg/mL (at pH 7.4) | [2] |

| pKa (Predicted) | 10.56 ± 0.70 (for a related structure) | [4] |

| logP (Predicted) | 3.85 (for a related structure) | [5] |

Experimental Protocols

Synthesis: General Method via Hantzsch Thiazole Synthesis Analogue

A common route for the synthesis of 4-substituted imidazole-2-thiols involves the reaction of an α-haloketone with thiourea. For this compound, this would typically involve the reaction of 2-bromo-1-phenylethanone (phenacyl bromide) with thiourea.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-bromo-1-phenylethanone and 1.2 equivalents of thiourea in ethanol.[6]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.[7]

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[6]

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Analysis: The FT-IR spectrum is recorded. Expected characteristic peaks include N-H stretching (around 3100-3300 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C=S stretching (around 1200-1300 cm⁻¹).[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Analysis:

-

¹H NMR: The spectrum will show signals corresponding to the aromatic protons of the phenyl group and the imidazole ring, as well as the N-H proton. The chemical shifts and coupling patterns are used to confirm the structure.[8]

-

¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including those in the phenyl and imidazole rings, and the C=S carbon.[8]

-

3. Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced via various methods, including direct infusion or after separation by gas or liquid chromatography.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.24 m/z), along with characteristic fragmentation patterns that can further confirm the structure.

Hypothetical Biological Activity and Signaling Pathway

While specific signaling pathways for this compound have not been elucidated, some imidazole-2-thione derivatives have been investigated as potential anticancer agents, acting as DNA intercalators and topoisomerase II inhibitors.[9] Based on this, a hypothetical workflow for evaluating its anticancer activity and a potential signaling pathway are presented below.

Workflow for Biological Evaluation:

Hypothetical Signaling Pathway: Topoisomerase II Inhibition Leading to Apoptosis

The following diagram illustrates a plausible, yet hypothetical, signaling cascade initiated by the inhibition of Topoisomerase II, a mechanism suggested for related imidazole-2-thione compounds.[9]

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the known biological activities of the imidazole scaffold. This guide provides a summary of its core physicochemical properties and outlines general experimental approaches for its synthesis and characterization. The proposed biological evaluation workflow and hypothetical signaling pathway offer a starting point for future research into its potential therapeutic applications. Further experimental studies are necessary to fully elucidate its properties and biological mechanisms of action.

References

- 1. 4-Phenyl-1H-imidazole-2(3H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazole-2-thiol, 4-phenyl- | C9H8N2S | CID 1132611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Phenylimidazole-2-thiol 97 6857-34-7 [sigmaaldrich.com]

- 4. 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester CAS#: 64007-55-2 [m.chemicalbook.com]

- 5. Compound 1-(4-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione - Chemdiv [chemdiv.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. ccsenet.org [ccsenet.org]

- 8. researchgate.net [researchgate.net]

- 9. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Phenyl-1H-imidazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-Phenyl-1H-imidazole-2-thiol represent a versatile class of heterocyclic compounds exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of their mechanisms of action, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. Through a systematic review of current research, this document outlines the key molecular targets and signaling pathways modulated by these derivatives. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex biological processes involved.

Introduction

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active molecules and approved drugs.[1] Among the diverse family of imidazole-containing compounds, this compound derivatives have emerged as a privileged structure, demonstrating a wide array of pharmacological properties. These compounds, characterized by a central imidazole ring with a phenyl group at the 4th position and a thiol group at the 2nd position, serve as a versatile template for chemical modifications, leading to the development of potent therapeutic agents. This guide delves into the intricate mechanisms through which these derivatives exert their biological effects, providing a valuable resource for researchers in the field of drug discovery and development.

Anticancer Mechanism of Action

This compound derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death. Their primary modes of action include the inhibition of key signaling kinases, disruption of microtubule dynamics, and induction of apoptosis via p53 signaling.

Kinase Inhibition

A prominent mechanism of action for these derivatives is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

-

Janus Kinase (JAK) and Aurora Kinase Inhibition: Certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have been identified as potent multi-targeted inhibitors of JAK2, JAK3, Aurora A, and Aurora B kinases.[2] These kinases are key components of signaling pathways that are often dysregulated in cancer. For instance, compound 10e from a study exhibited significant inhibitory activity against all four kinases.[2]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have been designed as EGFR inhibitors.[3] By targeting the EGFR signaling pathway, these compounds can block downstream signaling cascades that promote cell proliferation and survival in various cancers.

-

Raf Kinase Inhibition: Novel 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives have been synthesized as type II Raf kinase inhibitors, showing potential for the treatment of melanoma.[4]

-

Transforming Growth Factor β-Activated Kinase 1 (TAK1) Inhibition: 2,4-1H-imidazole carboxamides, derived from a scaffold-hop of a pyrrole-based compound, have been discovered as potent and selective inhibitors of TAK1, a key regulator of inflammatory and survival signaling pathways.[5]

-

Multi-Kinase Inhibition: Some derivatives exhibit a broad-spectrum kinase inhibitory profile, targeting multiple kinases simultaneously. For example, certain 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids have shown potent inhibitory activity against EGFR, HER2, CDK2, AURKC, and mTOR.[6]

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound | Target Kinase(s) | IC50 (µM) | Cancer Cell Line | Reference |

| 10e | JAK2 | 0.166 | - | [2] |

| JAK3 | 0.057 | - | [2] | |

| Aurora A | 0.939 | - | [2] | |

| Aurora B | 0.583 | - | [2] | |

| 2c | EGFR | 0.617 | MDA-MB-231, T47D, MCF-7, A549, HT-29 | [3] |

| 2d | EGFR | 0.710 | MDA-MB-231, T47D, MCF-7, A549, HT-29 | [3] |

| 2t | C-Raf | - | WM3629 | [4] |

| 6h | EGFR, HER2, CDK2, AURKC | - | - | [6] |

| 6i | EGFR, HER2, CDK2, mTOR | - | HepG2 | [6] |

Disruption of Microtubule Integrity

A distinct anticancer mechanism involves the disruption of microtubule dynamics. Novel phenylhistin derivatives, which are structurally related to the 1,3-imidazole scaffold, have been shown to interfere with microtubule integrity.[7] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. Molecular docking studies suggest that these compounds bind to the colchicine-binding site of α,β-tubulin.[7]

Induction of Apoptosis via p53 Signaling and PI3K/AKT/mTOR Pathway

Several this compound derivatives induce apoptosis in cancer cells through the modulation of key signaling pathways.

-

p53 Induction: The phenylhistin derivatives mentioned above also significantly affect the p53 signaling pathway, a critical tumor suppressor pathway.[7]

-

PI3K/AKT/mTOR Pathway Suppression: A novel 1H-imidazole[4,5-f][8]phenanthroline derivative, IPM714, has been shown to suppress the PI3K/AKT/mTOR pathway.[9] This inhibition leads to the regulation of the cell cycle, arresting cells in the S phase, and the induction of apoptosis in colorectal cancer cells.[9]

Table 2: Cytotoxic Activity of Anticancer this compound Derivatives

| Compound | Cancer Cell Line | IC50 | Reference |

| 8f | NCI-H460 (Non-small cell lung cancer) | 10 nM | [7] |

| 8g | NCI-H460 (Non-small cell lung cancer) | 2 nM | [7] |

| 4 | MDA-MB-231 (Triple-negative breast cancer) | < 50% viability reduction | [8] |

| PPC-1 (Prostate carcinoma) | < 50% viability reduction | [8] | |

| U-87 (Glioblastoma) | < 50% viability reduction | [8] | |

| 9 | PPC-1 (Prostate carcinoma) | < 50% viability reduction | [8] |

| 14 | MDA-MB-231, PPC-1, U-87 | EC50: 4.1 to 47.2 µM | [8] |

| 22 | PPC-1, U-87 | EC50: 3.1 to 47.2 µM | [8] |

| IPM714 | HCT116 (Colorectal cancer) | 1.74 µM | [9] |

| SW480 (Colorectal cancer) | 2 µM | [9] | |

| 3c | MDA-MB-231, T47D, MCF-7, A549, HT-29 | 1.98 to 4.07 µM | [3] |

| 6c, 6h, 6i, 6j | Various cancer cell lines | 7.82 to 21.48 µM | [6] |

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

IDO is an immunomodulatory enzyme that plays a crucial role in tumor immune escape.[10] Derivatives of 4-phenyl-imidazole have been systematically studied as inhibitors of IDO. Computational docking and synthetic efforts have led to the development of potent inhibitors that appear to exploit interactions with C129 and S167 in the interior of the active site of the enzyme.[10]

Antimicrobial Mechanism of Action

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][11][12][13] While the precise molecular mechanisms are not as extensively elucidated as their anticancer effects, the available evidence suggests that these compounds may interfere with essential microbial processes.

The antimicrobial activity is often attributed to the imidazole scaffold itself, which is a key component of many known antimicrobial agents.[12] The lipophilicity and electronic properties of the substituents on the phenyl and imidazole rings play a crucial role in determining the potency and spectrum of activity. For example, the presence of electron-withdrawing or electron-donating groups can significantly influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

One study reported that a synthesized 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid ligand showed good antibacterial effect, with Gram-positive bacteria being more susceptible than Gram-negative bacteria.[14] Another study found that a 4,5-diphenylimidazol-2-thiol derivative, compound 6d , was twofold more potent than ciprofloxacin against Staphylococcus aureus.[11]

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| 6d | Staphylococcus aureus | 4 | [11] |

| 6c | Staphylococcus aureus | 16 | [11] |

| Enterococcus faecalis | 16 | [11] |

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound derivatives are primarily linked to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

COX-1/COX-2 and 15-LOX Inhibition

Novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones have been designed as dual inhibitors of COX-2 and 15-LOX.[15] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Some of these derivatives exhibited COX-2 selectivity comparable to celecoxib.[15] For instance, compound 4k was identified as a highly selective COX-2 inhibitor, while compound 4f showed promising dual inhibition of COX-2 and 15-LOX.[15]

Furthermore, 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives have also been synthesized and evaluated for their COX-1 and COX-2 inhibitory effects.[16]

Modulation of Inflammatory Mediators

In addition to enzyme inhibition, some derivatives can modulate the production of pro-inflammatory cytokines. Compound 4f was found to reduce the levels of TNF-α and IL-6 by approximately 80% and attenuated LPS-mediated NF-κB activation in macrophages.[15] This suggests that these compounds can interfere with the signaling pathways that lead to the production of these key inflammatory cytokines.

Table 4: Anti-inflammatory Activity of this compound Derivatives

| Compound | Target | IC50 | Effect | Reference |

| 4k | COX-2 | - | Selective inhibition | [15] |

| 4f | COX-2, 15-LOX | - | Dual inhibition | [15] |

| ROS | 21.78-41.00 µM | Reduction of production | [15] | |

| TNF-α, IL-6 | - | ~80% reduction | [15] | |

| Compound 1 | COX-2 | - | 88% inhibition at 10 µM | [16] |

| Compound 9 | COX-1 | - | 85% inhibition at 10 µM | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the evaluation of this compound derivatives.

Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of the compounds against specific kinases (e.g., JAK2, JAK3, Aurora A, Aurora B).

-

Methodology:

-

Kinase assays are typically performed using a radiometric filter binding assay or a luminescence-based assay (e.g., Kinase-Glo®).

-

The reaction mixture contains the specific kinase, a substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP for radiometric assays), and the test compound at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

For radiometric assays, the reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate. The unbound radiolabeled ATP is washed away.

-

The radioactivity on the filter is measured using a scintillation counter to quantify the extent of substrate phosphorylation.

-

For luminescence-based assays, the amount of remaining ATP after the kinase reaction is quantified using a luciferase/luciferin system. Lower luminescence indicates higher kinase activity.

-

The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with the test compounds at various concentrations for a specific duration (e.g., 48 or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).

-

The plates are incubated for a few hours (e.g., 2-4 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

-

Methodology:

-

A serial two-fold dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

A standardized inoculum of the microbial strain is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Positive (microorganism with no compound) and negative (broth only) controls are included in each assay.

-

In Vitro COX Inhibition Assay

-

Objective: To evaluate the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.

-

Methodology:

-

The assay is typically performed using a colorimetric or fluorescent COX inhibitor screening kit.

-

The reaction involves the respective COX enzyme (ovine COX-1 or human recombinant COX-2), a heme cofactor, and arachidonic acid as the substrate.

-

The test compounds are pre-incubated with the enzyme before the addition of arachidonic acid.

-

The peroxidase activity of COX is measured by monitoring the appearance of a colored or fluorescent product from the oxidation of a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

The absorbance or fluorescence is measured over time using a plate reader.

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the compound to that of the vehicle control.

-

IC50 values are determined from the dose-response curves.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of select derivatives.

Caption: A typical workflow for the preclinical evaluation of anticancer derivatives.

Caption: Anti-inflammatory mechanisms involving COX, LOX, and NF-κB inhibition.

Conclusion

This compound derivatives constitute a promising class of pharmacologically active compounds with diverse mechanisms of action. Their ability to target multiple key cellular processes, including kinase signaling, microtubule dynamics, microbial viability, and inflammatory pathways, underscores their potential for the development of novel therapeutics for a range of diseases. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation and facilitating the translation of these promising compounds into clinical applications.

References

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives: a novel type II Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the chemical reactivity of the thiol group in 4-Phenyl-1H-imidazole-2-thiol

An In-depth Technical Guide to the Chemical Reactivity of the Thiol Group in 4-Phenyl-1H-imidazole-2-thiol

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity centered on the thiol group of this compound. The document elucidates the fundamental tautomeric equilibrium between the thione and thiol forms, which dictates the molecule's reactivity. Key transformations, including regioselective S-alkylation, N,S-dialkylation, and cyclization reactions, are discussed in detail. This guide presents quantitative data from various studies in structured tables for comparative analysis and includes detailed experimental protocols for pivotal reactions. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, logical representation for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 1,3-Dihydro-4-phenyl-2H-imidazole-2-thione, is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its imidazole and thiol moieties. The imidazole core is a recognized pharmacophore present in numerous commercial drugs. The reactivity of this molecule is dominated by the exocyclic sulfur atom, which exists in a dynamic equilibrium between a thiol (-SH) and a thione (C=S) form. Understanding this tautomerism is critical to predicting its behavior in chemical reactions.

Thione-Thiol Tautomerism

The this compound molecule predominantly exists in the thione form, as evidenced by spectroscopic data, such as the presence of an N-H proton signal in NMR spectra.[1][2] However, its reactivity, particularly in nucleophilic reactions, often proceeds via the thiol tautomer or, more commonly, the thiolate anion formed upon deprotonation in the presence of a base. This equilibrium allows the sulfur atom to act as a potent nucleophile.

Caption: Thione-thiol tautomeric equilibrium.

Key Chemical Reactions of the Thiol Group

The nucleophilic character of the sulfur atom in this compound is the cornerstone of its reactivity. The primary reactions include alkylation, acylation, and cyclization.

Alkylation Reactions

Alkylation is one of the most studied reactions for this class of compounds. The reaction typically occurs on the sulfur atom (S-alkylation) due to its high nucleophilicity, especially after conversion to the thiolate anion with a base. The choice of reaction conditions, such as the base, solvent, and stoichiometry of the alkylating agent, can influence the regioselectivity, sometimes leading to N-alkylation or N,S-dialkylation.[3][4]

Studies on the alkylation of 4-phenylimidazole-2-thione have shown that derivatives substituted at the 1 and 3 positions can be obtained with higher yields than those substituted at the sulfur atom, suggesting that under certain conditions, thermodynamic products are favored over kinetic ones.[3]

Table 1: Summary of Alkylation Reaction Outcomes

| Alkylating Agent | Base / Solvent | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|